O-(3-Fluoro-5-(trifluoromethyl)benzyl)hydroxylamine hydrochloride
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Overview
Description
O-(3-Fluoro-5-(trifluoromethyl)benzyl)hydroxylamine hydrochloride is a chemical compound known for its unique structural features and reactivity. It contains a benzyl group substituted with fluorine and trifluoromethyl groups, which contribute to its distinct chemical properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Fluoro-5-(trifluoromethyl)benzyl)hydroxylamine hydrochloride typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-(3-Fluoro-5-(trifluoromethyl)benzyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The benzyl group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
O-(3-Fluoro-5-(trifluoromethyl)benzyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in labeling and detecting biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which O-(3-Fluoro-5-(trifluoromethyl)benzyl)hydroxylamine hydrochloride exerts its effects involves its ability to interact with various molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity and reactivity, allowing it to participate in a range of chemical and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde
- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
Uniqueness
O-(3-Fluoro-5-(trifluoromethyl)benzyl)hydroxylamine hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and binding affinity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C8H8ClF4NO |
---|---|
Molecular Weight |
245.60 g/mol |
IUPAC Name |
O-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H7F4NO.ClH/c9-7-2-5(4-14-13)1-6(3-7)8(10,11)12;/h1-3H,4,13H2;1H |
InChI Key |
QSOXTIMBQSVVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CON.Cl |
Origin of Product |
United States |
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